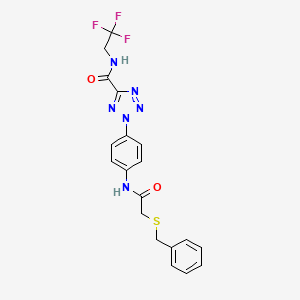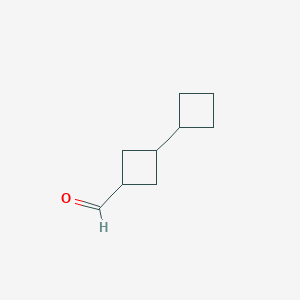
3-Cyclobutylcyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Cyclobutylcyclobutane-1-carbaldehyde is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various cyclobutane derivatives and related compounds, which can offer insights into the synthesis, molecular structure, and reactivity of cyclobutane-containing compounds. For instance, the synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane involve cyclobutane rings, indicating the potential stability of cyclobutane derivatives .
Synthesis Analysis
The papers describe several synthetic approaches to cyclobutane derivatives. The catalytic asymmetric synthesis of cyclohexadiene carbaldehydes, which are structurally related to cyclobutane carbaldehydes, is achieved through an inverse-electron-demand Diels-Alder reaction, suggesting that similar methodologies could potentially be applied to the synthesis of 3-Cyclobutylcyclobutane-1-carbaldehyde . Additionally, the exploitation of cyclopropane carbaldehydes in Prins cyclization to access hexahydrooxonines and octahydrocyclopenta[ b]pyrans demonstrates the reactivity of small ring carbaldehydes in cyclization reactions, which could be relevant for synthesizing cyclobutane-containing compounds .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be quite complex due to the inherent strain in the four-membered ring. The substituted trioxane compound with cyclobutane rings shows a cis arrangement, which may suggest that similar steric considerations could affect the structure of 3-Cyclobutylcyclobutane-1-carbaldehyde . The X-ray crystal structure analysis of cyclobut-1-ene-1,2-dicarboxylic acid provides detailed insights into the stereochemistry of cyclobutane derivatives, which could be extrapolated to understand the molecular structure of 3-Cyclobutylcyclobutane-1-carbaldehyde .
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives is highlighted in several papers. For example, the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde and its subsequent reactions demonstrate the potential for strain-release cycloadditions and ene reactions in cyclobutane derivatives . The Diels-Alder reaction with cyclopentadiene shows exceptional stereoselectivity, which could be relevant for the chemical reactions of 3-Cyclobutylcyclobutane-1-carbaldehyde .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Cyclobutylcyclobutane-1-carbaldehyde are not directly discussed, the properties of related compounds can provide some context. The synthesis of enantiomerically pure precursors of cyclobutane carbocyclic nucleosides indicates the importance of stereochemistry in the physical properties of cyclobutane derivatives . The stability of the trimeric form of cyclobutane carbaldehyde in the substituted trioxane compound suggests that 3-Cyclobutylcyclobutane-1-carbaldehyde may also exhibit stability as part of a larger structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A related compound, 2,4,6-tricyclobutyl-1,3,5-trioxane, has been synthesized, demonstrating the potential of cyclobutane carbaldehyde derivatives in creating stable trimeric forms of fragile aldehydes (Shorunov et al., 2019).
Photochemical Studies
- Research on cyclopropane- and cyclobutane-carbaldehydes has explored their photochemistry, revealing intricate chemical processes and product formations under specific conditions (Funke & Cerfontain, 1976).
Non-Enzymatic Browning in Food Chemistry
- Studies on D-galacturonic acid, which can form carbocyclic compounds similar to cyclobutane carbaldehyde derivatives, highlight the significance of these compounds in food chemistry, especially in non-enzymatic browning processes (Bornik & Kroh, 2013).
Synthetic Applications in Organic Chemistry
- Cyclopropane carbaldehydes, closely related to 3-Cyclobutylcyclobutane-1-carbaldehyde, have been utilized in complex cyclization processes, demonstrating the versatility of cycloalkane carbaldehydes in organic synthesis (Kumar, Dey, & Banerjee, 2018).
Exploration in Medicinal Chemistry
- In medicinal chemistry, heterocyclic carbaldehydes, including those with cyclobutane structures, are being investigated for their potential to create novel biologically active compounds (Reddy, Shaikh, & Bhat, 2020).
Eigenschaften
IUPAC Name |
3-cyclobutylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-6-7-4-9(5-7)8-2-1-3-8/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXQTNAHWIJEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781866-69-0 |
Source


|
| Record name | [1,1'-bi(cyclobutane)]-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


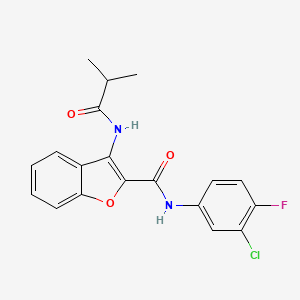
![4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3006482.png)
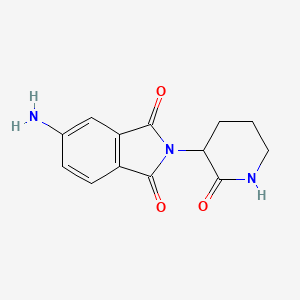
![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3006488.png)
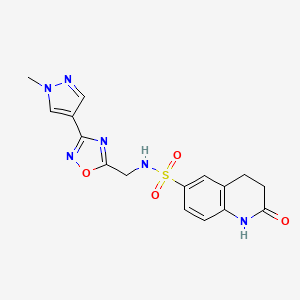


![3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3006494.png)
![3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B3006496.png)

![(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3006498.png)

